molecular formula C16H14ClNO4 B11086855 N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)acetamide

Cat. No.: B11086855
M. Wt: 319.74 g/mol
InChI Key: RZFMVWVJZIQCCV-UHFFFAOYSA-N
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Description

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE is a synthetic organic compound that features a benzodioxole moiety and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine under reducing conditions.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE is unique due to its specific combination of a benzodioxole moiety and a chlorophenoxy group, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and modulate biological pathways makes it a promising candidate for further research in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H14ClNO4

Molecular Weight

319.74 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)acetamide

InChI

InChI=1S/C16H14ClNO4/c17-12-2-4-13(5-3-12)20-9-16(19)18-8-11-1-6-14-15(7-11)22-10-21-14/h1-7H,8-10H2,(H,18,19)

InChI Key

RZFMVWVJZIQCCV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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